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Executive Summary

PIK-75 is a potent, ATP-competitive small molecule inhibitor belonging to the imidazopyridine
class.[1][2] Historically utilized as a chemical probe to dissect the roles of Class IA
Phosphoinositide 3-kinases (PI3K), it is defined by a steep selectivity cliff between the p110

and p110
iIsoforms.[1]

While PIK-75 is frequently cited for its picomolar-to-low-nanomolar potency against p110

, scientific integrity requires acknowledging its "dual-warhead" nature: it is an equipotent
inhibitor of DNA-PK (DNA-dependent protein kinase).[1] This guide provides the verified IC50
data, structural context, and a self-validating experimental protocol for researchers utilizing this
compound in antiproliferative or metabolic assays.[1]

Chemical & Pharmacological Profile

e Compound Name: PIK-75 (HCI salt often used for solubility)[1][3]

¢ Chemical Class: Imidazopyridine[1][2]
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e Mechanism of Action: Reversible, ATP-competitive inhibition.[1][2] It binds to the ATP-binding
pocket of the p110 catalytic subunit, preventing the phosphorylation of PIP2
(Phosphatidylinositol 4,5-bisphosphate) to PIP3 (Phosphatidylinositol 3,4,5-trisphosphate).[1]

[4]

e Solubility: Soluble in DMSO (up to 100 mM); poor aqueous solubility requires careful

handling in cell-based media (step-wise dilution recommended).[1]

The Selectivity Core: vs. Isoforms

The utility of PIK-75 lies in its ability to distinguish between p110

(often associated with insulin signaling and PIK3CA mutations) and p110

(associated with GPCR signaling and PTEN-null tumors).[1]

Quantitative Data Summary

The following values represent the consensus mean IC50s derived from cell-free enzymatic

assays (typically radiometric or fluorescence polarization ATP-competition assays).

Selectivity Ratio

Target Kinase Isoform Subunit IC50 Value (nM) {vs. p110
)
PI3K p110 5.8 1x (Reference)
DNA-PK 2.0 ~0.3x (More Potent)
PI3K p110 76 ~13x
PI3K p110 510 ~88x
PI3K p110 1,300 >200x
mTOR ~1,000+ >170x
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Comparative Analysis
o The Alpha/Beta Cliff: PIK-75 exhibits a >200-fold selectivity for the
isoform over the

isoform.[3] This makes it an excellent tool for verifying if a cellular phenotype is driven by
pl10

, provided the concentration is kept below 100 nM.

e The DNA-PK Liability: Researchers must note that PIK-75 inhibits DNA-PK (IC50 ~2 nM)
even more potently than PI3K

[1] In cellular assays involving DNA damage response or apoptosis, effects may be
conflated between PI3K pathway suppression and NHEJ (Non-Homologous End Joining)
blockade.[1]

Mechanistic Visualization

The following diagram illustrates the dual-inhibition nodes of PIK-75 within the PI3K/Akt and
DNA Repair pathways.[1]
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Caption: PIK-75 acts as a dual-node inhibitor, potently blocking PI3K

and DNA-PK while sparing PI3K
at physiological concentrations.[1]

Experimental Protocol: Determining IC50

To validate the IC50 values in your specific cellular or enzymatic context, use the following self-
validating workflow. This protocol uses a luminescent ADP-detection assay (e.g., ADP-Glo),
which is robust against compound fluorescence interference.[1]

Reagents Required[1][3][4][6][7]

e Enzyme: Recombinant human p110
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/p85
and p110
/p85
complex.[1][4]
e Substrate: PIP2:PS lipid vesicles (50
M).
e ATP: Ultra-pure ATP (concentration should be at
apparent, typically 10-50
M).[1]
o Buffer: 50 mM HEPES pH 7.5, 3 mM MgCI

, 1 mM EGTA, 0.03% CHAPS.

Workflow Diagram
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Caption: Step-by-step enzymatic assay workflow for IC50 determination.

Step-by-Step Methodology

o Compound Preparation: Prepare a 10 mM stock of PIK-75 in 100% DMSO. Create 3-fold
serial dilutions in DMSO to generate a 10-point dose-response curve (Range: 10

M to 0.5 nM).
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e Enzyme Activation: Dilute p110

and pl110
enzymes in Kinase Buffer.

o Critical Check: Ensure enzyme concentration is linear with respect to time and
concentration (typically 0.5 - 2 ng/

L).[1]
e [nhibitor Incubation: Add 1

L of diluted PIK-75 to 4

L of enzyme solution.[1] Incubate for 15 minutes at Room Temperature (RT) to allow
equilibrium binding.

e Reaction Initiation: Add 5

L of Substrate Mix (ATP + PIP2).[1][4]

o Control 1 (Max Signal): DMSO only + Enzyme + Substrate.[1]
o Control 2 (Min Signal): DMSO only + Buffer (No Enzyme).[1]
» Reaction: Incubate for 60 minutes at RT.
» Detection: Add ADP-detection reagent (e.g., 10

L ADP-Glo Reagent) to stop the kinase reaction and deplete remaining ATP.[1] Incubate 40
mins. Add Kinase Detection Reagent (convert ADP to ATP -> Luciferase).[1]

e Analysis: Measure luminescence. Calculate percent inhibition:

Fit data to a 4-parameter logistic equation to derive the 1C50.

Expertise & Troubleshooting

e The "Beta" False Positive: If you observe p110
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inhibition at concentrations < 500 nM, check your ATP concentration. PIK-75 is ATP-
competitive; running the assay at ATP concentrations significantly below

will artificially lower the 1IC50 values, making the compound appear more potent and less
selective than it is physiologically.[1]

Solubility Crash: PIK-75 is hydrophobic.[1] In aqueous buffers, ensure DMSO concentration
is maintained at 1-2% or use a carrier like CHAPS to prevent compound precipitation, which
leads to erratic IC50 curves.[1]
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o Source:[1]

o Relevance: Verification of commercial batch QC data confirming consistent IC50 ranges
(DNA-PK: 2 nM, p110 : 5.8 nM).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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